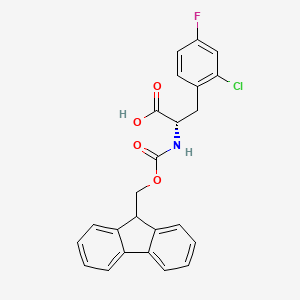

Fmoc-L-2-Chloro-4-fluorophe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-L-2-Chloro-4-fluorophe: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with chlorine and fluorine atoms. It is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the synthesis process.

Wirkmechanismus

Target of Action

Fmoc-L-2-Chloro-4-fluorophe is primarily used in peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the synthesis process .

Mode of Action

The Fmoc (9-fluorenylmethyloxycarbonyl) group in this compound acts as a temporary protecting group for the amino group of an amino acid during peptide synthesis . This protection allows for the selective addition of other amino acids to the peptide chain without unwanted side reactions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . During SPPS, the Fmoc group is removed by a base, usually piperidine, allowing the next amino acid in the sequence to be added . This process is repeated until the desired peptide sequence is achieved .

Pharmacokinetics

It’s known that the compound is stable under acidic conditions and can be rapidly removed by a base . This suggests that the compound’s bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be significantly influenced by the pH of the environment.

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino group during synthesis, this compound allows for the precise assembly of complex peptides .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The compound is stable under acidic conditions and is removed by a base . Therefore, the pH of the environment can significantly impact the efficacy of this compound. Additionally, proper storage guidelines include keeping it in a cool, dry place away from oxidizing agents or sources of ignition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in aqueous dioxane.

Chlorination and Fluorination: The phenylalanine derivative is then chlorinated and fluorinated to introduce the chlorine and fluorine atoms at the 2 and 4 positions of the phenyl ring, respectively.

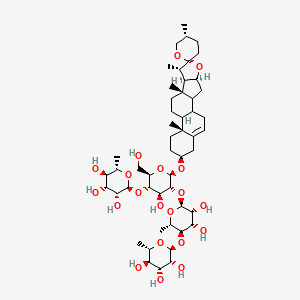

Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) where the Fmoc group is used to protect the amino group during the stepwise assembly of the peptide chain .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms on the phenyl ring.

Deprotection Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Common Reagents and Conditions:

Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Substitution Reactions: Various nucleophiles can be used under appropriate conditions to substitute the chlorine or fluorine atoms on the phenyl ring.

Major Products:

Fmoc Deprotection: The major product is the free amine after the removal of the Fmoc group.

Substitution Reactions: The major products depend on the nucleophile used in the substitution reaction.

Wissenschaftliche Forschungsanwendungen

Chemistry:

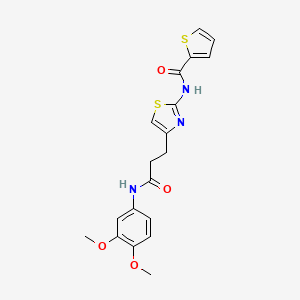

Peptide Synthesis: Fmoc-L-2-Chloro-4-fluorophe is used in the synthesis of peptides where the Fmoc group protects the amino group during the stepwise assembly of the peptide chain.

Biology and Medicine:

Protein Engineering: The compound is used in the design and synthesis of modified peptides and proteins for research purposes.

Industry:

Pharmaceuticals: It is used in the synthesis of peptide-based drugs and other bioactive compounds.

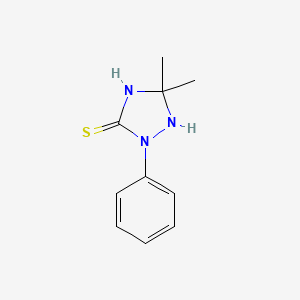

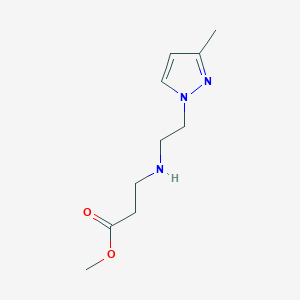

Vergleich Mit ähnlichen Verbindungen

Fmoc-L-Phenylalanine: Similar to Fmoc-L-2-Chloro-4-fluorophe but without the chlorine and fluorine substitutions.

Fmoc-L-2-Chlorophenylalanine: Similar but only has the chlorine substitution.

Fmoc-L-4-Fluorophenylalanine: Similar but only has the fluorine substitution.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substitutions on the phenyl ring, which can provide distinct reactivity and properties compared to other similar compounds.

Eigenschaften

IUPAC Name |

(2S)-3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFNO4/c25-21-12-15(26)10-9-14(21)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOFFSUHDCOUGW-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide](/img/structure/B2814945.png)

![1-(3-Fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2814947.png)

![4-propyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2814950.png)

![N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814953.png)

![8-(3-chlorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2814956.png)